4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-3-4-15(14(19)8-12)25-11-17(24)21-6-7-22(16(23)10-21)13-2-1-5-20-9-13/h1-5,8-9H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGEUOECLRZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazin-2-one Core
Piperazin-2-one derivatives are typically synthesized via cyclization of ethylene diamine precursors or modification of pre-formed piperazine rings. A common route involves:
- Cyclocondensation : Reacting ethylenediamine with glyoxylic acid under acidic conditions to form the 2-piperazinone ring.
- Protection/Deprotection : Temporary protection of the amine groups using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during subsequent functionalization.
Key Reaction Conditions :
- Solvents: Ethanol, dichloromethane (DCM)
- Catalysts: p-Toluenesulfonic acid (PTSA)
- Temperature: 80–100°C (reflux)
Attachment of the 2-(2,4-Dichlorophenoxy)acetyl Group
The final acylation step employs 2-(2,4-dichlorophenoxy)acetyl chloride, synthesized from 2,4-dichlorophenol and chloroacetyl chloride. Critical steps include:
- Activation : Generating the acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM.
- Acylation : Reacting the activated acyl chloride with the secondary amine of the piperazinone core in the presence of a base (e.g., N,N-diisopropylethylamine).
Reaction Conditions :
- Solvent: Dichloromethane or ethyl acetate
- Temperature: 0–25°C (to minimize hydrolysis)
- Workup: Sequential washes with aqueous NaHCO₃ and brine to remove excess reagents.
Alternative Synthetic Strategies
One-Pot Modular Assembly
Recent advances propose a one-pot method combining piperazinone formation and functionalization:
- Mixing ethylenediamine, glyoxylic acid, and 3-aminopyridine in a microwave reactor (150°C, 30 min).
- Direct addition of 2-(2,4-dichlorophenoxy)acetyl chloride post-cyclization.
Advantages : Reduced purification steps and improved yields (∼65% vs. 45% in stepwise synthesis).
Enzymatic Catalysis
Pilot studies explore lipase-mediated acylation to enhance regioselectivity. For example, Candida antarctica lipase B (CAL-B) in tert-amyl alcohol facilitates acetylation at the piperazinone nitrogen without protecting groups.
Characterization and Quality Control
Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Critical analytical data include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 142–144°C | |
| HPLC Purity | ≥98% (C18 column, MeOH:H₂O = 70:30) | |
| ¹H NMR (DMSO-d₆) | δ 8.69 (d, pyridine-H), 7.54 (m, Ar-H) | |
| HRMS | m/z 381.0698 [M+H]⁺ |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential antitumor properties.
Agricultural Sciences: Studied as a potential herbicide due to its structural similarity to known herbicidal compounds.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of plant growth processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs:
Physicochemical Properties
- Metabolic Stability: Piperazinones are generally more resistant to hydrolysis than esters, suggesting longer half-life than herbicides like 2,4-DB (a butyric acid derivative) .
Biological Activity
4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a compound of interest due to its potential biological activity, particularly in pharmacology and agrochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyridine and a dichlorophenoxyacetyl group. The structural characteristics contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), a component of the compound, exhibit antimicrobial properties. A study demonstrated that 2,4-D affects cellular structures and metabolism, impacting mitochondrial function in isolated rat liver mitochondria without significant oxidative stress induction . This suggests potential applications in controlling microbial growth through metabolic disruption.
Anticancer Properties
The compound's structural components may confer anticancer activity. Thiazole derivatives, which share similarities with the compound under discussion, have shown promising results against various cancer cell lines. For instance, certain thiazole-integrated compounds displayed significant cytotoxic effects against Jurkat and HT-29 cells . The presence of electronegative groups like chlorine enhances antiproliferative activity, indicating that similar modifications in our compound could yield beneficial effects.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes in cancer pathways.
- Disruption of Mitochondrial Function : The interaction with mitochondrial membranes can lead to altered ATP production and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest, preventing the proliferation of cancerous cells.
Study on 2,4-Dichlorophenoxyacetic Acid
A recent investigation into the biological effects of 2,4-D revealed its capacity to disrupt mitochondrial integrity at varying concentrations. The formulated product exhibited toxicity at lower concentrations compared to the isolated form . This finding highlights the importance of formulation in determining biological efficacy.
Antiproliferative Activity Evaluation
In a comparative study involving thiazole derivatives, several compounds demonstrated IC50 values comparable to established anticancer drugs like doxorubicin. The presence of specific substituents was crucial for enhancing activity against cancer cell lines . This suggests that modifications to the piperazine structure could similarly enhance the anticancer potential of our compound.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
